molecular formula C13H13ClF3N5OS B14931905 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B14931905
M. Wt: 379.79 g/mol
InChI Key: VZQNSSAOWFZRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, as well as a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrazole ring by reacting 4-chloro-3-methyl-1H-pyrazole with trifluoromethylating agents such as trifluoromethyl iodide under basic conditions. The resulting intermediate is then coupled with a thiadiazole derivative, such as 5-cyclopropyl-1,3,4-thiadiazole-2-amine, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The final step involves the acylation of the amine group with propanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding alcohols or amines.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or neuroprotective activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(trifluoromethyl)aniline: A related compound with a similar trifluoromethyl group but different overall structure.

    3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another compound featuring a trifluoromethyl group, used in various chemical applications.

Uniqueness

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of a pyrazole ring with a trifluoromethyl group and a thiadiazole ring This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C13H13ClF3N5OS

Molecular Weight

379.79 g/mol

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H13ClF3N5OS/c1-5-8(14)9(13(15,16)17)21-22(5)6(2)10(23)18-12-20-19-11(24-12)7-3-4-7/h6-7H,3-4H2,1-2H3,(H,18,20,23)

InChI Key

VZQNSSAOWFZRSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NC2=NN=C(S2)C3CC3)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.